molecular formula C20H23NO2 B1675189 Levoxadrol CAS No. 4792-18-1

Levoxadrol

Cat. No.: B1675189
CAS No.: 4792-18-1
M. Wt: 309.4 g/mol
InChI Key: HGKAMARNFGKMLC-MOPGFXCFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Levoxadrol can be synthesized through the stereoselective reduction of the corresponding ketone precursor. The reaction typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Levoxadrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Levoxadrol exerts its effects primarily through interaction with phencyclidine (PCP) receptors. It acts as an inhibitor of these receptors, leading to alterations in neurotransmitter release and synaptic transmission. The compound’s mechanism of action involves binding to the receptor site and modulating the activity of associated ion channels and signaling pathways .

Comparison with Similar Compounds

Levoxadrol is compared with other similar compounds such as dexoxadrol, phencyclidine, and ketamine:

Similar Compounds

Properties

IUPAC Name

(2R)-2-[(4R)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKAMARNFGKMLC-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023588
Record name (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4792-18-1
Record name Levoxadrol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOXADROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/811X558HU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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